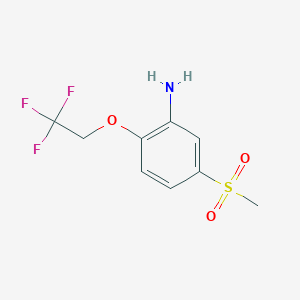
Ethanone, 1-(5-fluoro-2-benzothiazolyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(5-fluoro-2-benzothiazolyl)-(9CI) is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of a fluorine atom in the benzothiazole ring can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(5-fluoro-2-benzothiazolyl)-(9CI) typically involves the introduction of a fluorine atom into the benzothiazole ring. One common method is the electrophilic fluorination of a benzothiazole precursor using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction can be carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of Ethanone, 1-(5-fluoro-2-benzothiazolyl)-(9CI) may involve large-scale fluorination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the fluorination process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(5-fluoro-2-benzothiazolyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Ethanone, 1-(5-fluoro-2-benzothiazolyl)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-(5-fluoro-2-benzothiazolyl)-(9CI) involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Ethanone, 1-(5-fluoro-2-benzothiazolyl)-(9CI) can be compared with other benzothiazole derivatives, such as:
Ethanone, 1-(2-benzothiazolyl)-(9CI): Lacks the fluorine atom, which may result in different chemical and biological properties.
Ethanone, 1-(5-chloro-2-benzothiazolyl)-(9CI): Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
The presence of the fluorine atom in Ethanone, 1-(5-fluoro-2-benzothiazolyl)-(9CI) makes it unique, as fluorine can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions.
Properties
Molecular Formula |
C9H6FNOS |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
1-(5-fluoro-1,3-benzothiazol-2-yl)ethanone |
InChI |
InChI=1S/C9H6FNOS/c1-5(12)9-11-7-4-6(10)2-3-8(7)13-9/h2-4H,1H3 |
InChI Key |
WVEBKAXFNDIIMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(S1)C=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methanamine dihydrochloride](/img/structure/B12092483.png)
![9,10-Bis(benzyloxy)-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B12092499.png)


![4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanenitrile](/img/structure/B12092533.png)
![1-Propanone, 1-[2,3-dihydro-3-[4-(2-hydroxy-2-methyl-1-oxopropyl)phenyl]-1,1,3-trimethyl-1H-inden-5-yl]-2-hydroxy-2-methyl-](/img/structure/B12092539.png)
